molecular formula C16H20N2O3 B11727662 Benzyl 3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate

Benzyl 3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate

Cat. No.: B11727662
M. Wt: 288.34 g/mol
InChI Key: XHGRPOTZWCEXPE-UHFFFAOYSA-N
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Description

Benzyl 3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a dimethylaminomethylidene moiety, and a 4-oxopiperidine-1-carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Mechanism of Action

The mechanism of action of Benzyl 3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Benzyl 3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate include other piperidine derivatives and benzyl-substituted compounds. Some examples are:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

benzyl 3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-17(2)10-14-11-18(9-8-15(14)19)16(20)21-12-13-6-4-3-5-7-13/h3-7,10H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGRPOTZWCEXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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